Compound Description: Nifedipine is a prominent calcium channel blocker widely used in treating hypertension and angina pectoris. It exerts its therapeutic effect by inhibiting the influx of calcium ions into cells, particularly in smooth muscle cells of blood vessels, leading to vasodilation. [ [] ]
Relevance: Nifedipine serves as a crucial structural reference for numerous compounds discussed in the papers. It exemplifies the core 1,4-dihydropyridine-3,5-dicarboxylate scaffold, a hallmark of many calcium channel modulators. The compound "dimethyl 1-methyl-4-(3-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate" shares this central structure with Nifedipine. The primary difference lies in the substituent at the 4-position of the pyridine ring: Nifedipine has a 2-nitrophenyl group, while the compound features a 3-methylphenyl group. This difference highlights the exploration of structure-activity relationships within this class of compounds, where modifications to the aromatic ring at the 4-position can significantly impact pharmacological properties. [ [] ]
Compound Description: Nitrendipine is another dihydropyridine derivative recognized for its potent calcium channel blocking activity. It is clinically employed for treating hypertension due to its ability to relax blood vessels, thereby reducing blood pressure. [ [] ]
Relevance: Like Nifedipine, Nitrendipine showcases the characteristic 1,4-dihydropyridine-3,5-dicarboxylate structure. It further demonstrates the significance of asymmetric ester substitutions at positions 3 and 5 of the pyridine ring in influencing pharmacological activity. The compound "dimethyl 1-methyl-4-(3-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate" shares this asymmetric ester substitution pattern, but with methyl groups at both positions 3 and 5. The comparison with Nitrendipine emphasizes the impact of both the aromatic ring at position 4 and the size and nature of ester substituents on the overall activity of these compounds. [ [] ]
Compound Description: Nicardipine is a dihydropyridine calcium channel blocker primarily used to manage hypertension and angina. It acts by selectively blocking L-type calcium channels, particularly in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. [ [, , , , , ] ]
Compound Description: F-0401 is a dihydropyridine compound investigated for its vasodilatory properties, particularly in cerebral arteries. Its pharmacological profile suggests a potential for treating cerebrovascular conditions. [ [] ]
Compound Description: This set of compounds represents permanently charged chiral dihydropyridine derivatives designed to probe the structure and function of L-type calcium channels. They are particularly relevant for studying cardiac and neuronal calcium channels due to their specific activity profiles. [ [] ]
Compound Description: This nifedipine analogue features cyanoethyl ester groups and was investigated for its calcium channel blocking activity and potential as a therapeutic agent. [ [] ]
Compound Description: TC-81 is a novel calcium antagonist with potent, long-lasting antihypertensive activity, primarily attributed to its slow-onset and long-lasting vasodilatory action. It shows promise for long-term antihypertensive therapy. [ [, , ] ]
Compound Description: Manidipine is a calcium channel blocker used in the treatment of hypertension. It exists as enantiomers, with the (S)-(+)-enantiomer exhibiting significantly higher potency than the (R)-(-)-isomer in terms of antihypertensive activity and binding affinity to L-type calcium channels. [ [] ]
Compound Description: This compound is a dihydropyridine calcium channel antagonist with potent antihypertensive activity. Research has determined that the (4S)-(+)-enantiomer is the more active form, highlighting the significance of stereochemistry in its pharmacological properties. [ [, ] ]
Compound Description: NKY-722 is a water-soluble calcium antagonist with a unique pharmacological profile. It exhibits potent, slow-onset, and long-lasting antihypertensive activity due to its slow-onset and long-lasting vasodilatory action. This compound shows promise as a potential antihypertensive drug. [ [, ] ]
Compound Description: MN9202 is a dihydropyridine compound investigated for its protective effects against shock induced by intestinal ischemia-reperfusion injury. It has shown promising results in reducing blood creatine kinase and lactate dehydrogenase levels, enhancing blood pressure recovery, and improving survival rates in animal models. [ [, ] ]
Compound Description: Compound 13 is a bioisostere of amlodipine, a commonly used calcium channel blocker. This compound exhibits potent calcium channel antagonist activity and demonstrates anticonvulsant properties. [ [] ]
Compound Description: This compound represents a nitrooxy-substituted derivative of a dihydropyridine calcium channel modulator. Structural studies have provided insights into its conformation and spatial arrangement of functional groups. [ [] ]
Compound Description: This class of compounds explores replacing the 4-nitrophenyl group commonly found in dihydropyridine calcium channel blockers with a pyridinyl substituent. The research investigates the impact of this substitution on calcium channel antagonist activity and establishes a bioisosteric relationship between pyridinyl and nitrophenyl groups in this context. [ [] ]
Compound Description: MPC-2101 represents a dihydropyridine derivative with a cyclopropylmethyl group as part of its ester moiety. This compound exhibits potent cerebral vasodilating and antihypertensive activities. Notably, its duration of action is longer compared to nifedipine and nicardipine. [ [] ]
Compound Description: This dihydropyridine derivative features a 2-oxopropyl group as part of its ester moiety and exhibits potent antihypertensive activity. Its pharmacological profile suggests a potential for treating hypertension. [ [] ]
Compound Description: This series explores the incorporation of a dihydropyridinyl substituent at the 4-position of the dihydropyridine ring. [ [] ]
Compound Description: This dihydropyridine derivative, with a complex piperidinyl ester substituent, exhibits potent calcium antagonist activity and has been investigated for its antihypertensive effects. Notably, its stereoisomers display significant differences in their pharmacological profiles. [ [] ]
Compound Description: This series investigates the replacement of the traditional 4-aryl or 4-heteroaryl substituent in 1,4-dihydropyridine calcium channel modulators with a 2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl (uracil) group. [ [] ]
Compound Description: This bulky olefin undergoes solid-state photodimerization, and its polymorphic crystal forms exhibit varying susceptibility to this process, highlighting the influence of crystal packing on photochemical reactivity. [ [] ]
Compound Description: This class of compounds combines structural elements from AT1 receptor antagonists and 1,4-dihydropyridine calcium channel blockers, aiming to achieve dual activity against both targets. [ [] ]
Compound Description: This group of nifedipine analogues replaces the orthonitrophenyl group at position 4 with a 1-methyl-2-(p-nitrobenzyl)thio-5-imidazolyl substituent. The research investigates the structure-activity relationship of these compounds, finding that increasing the length of the methylene chain in C3 and C5 ester substituents decreased activity, while bulky lipophilic esters enhanced activity. [ [] ]
Compound Description: This novel class of compounds features a 4-[3-(1-methoxycarbonyl-4-substituted-1,4-dihydropyridyl)] substituent at position 4 of the dihydropyridine ring. These compounds exhibit calcium channel antagonist activity, although they are generally less potent than nifedipine. [ [] ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.